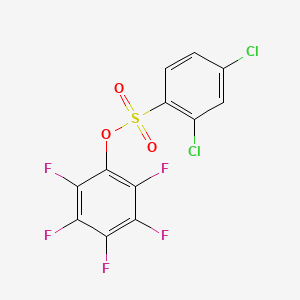

2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate

Vue d'ensemble

Description

The compound "2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their chemical properties, which can provide insights into the behavior of similar sulfonate compounds. For instance, pentafluorophenyl groups and benzenesulfonate moieties are featured in the context of catalysis, synthesis, and molecular structure analysis .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include regioselective lithiation, electrophilic substitution, copper-catalyzed C–O coupling, and chloroxidation conditions . These methods could potentially be adapted for the synthesis of "2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate" by substituting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to investigate the molecular structure of synthesized compounds, as seen in the study of a novel single crystal of a benzenesulfonate derivative . This technique could be applied to determine the crystal structure of "2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate" and to analyze intermolecular interactions such as hydrogen bonding, which significantly contribute to crystal packing.

Chemical Reactions Analysis

The papers describe various chemical reactions involving sulfonate compounds. For example, chlorosulfonation of tris(pentafluorophenyl)corrole shows high selectivity, leading to the synthesis of amphiphilic derivatives and metal complexes . Diarylammonium pentafluorobenzenesulfonates are used to catalyze dehydration reactions, demonstrating the potential of pentafluorobenzenesulfonate derivatives as catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using techniques such as density functional theory, which compares the optimized structure and the solid-state structure obtained through experiments . The electronic properties, such as the energy difference between the LUMO and HOMO, are also analyzed, which could be relevant for understanding the reactivity of "2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate" . Tris(pentafluorophenyl)borane is highlighted for its role as a strong Lewis acid in various reactions, indicating the potential reactivity of pentafluorophenyl groups in Lewis acid-base chemistry .

Applications De Recherche Scientifique

Synthesis and Molecular Structure

A study by Wright et al. (2006) highlights the synthesis of highly crystalline pentafluorophenyl 2,5-dichlorobenzenesulfonate (FPDBS) and its molecular structure. The research shows that FPDBS forms hexagonal tube-like structures predominantly hollow at one end, with π-stacking of the dichloro-substituted ring and dipole–dipole interactions of the fluorinated-phenoxy rings being the predominant intermolecular interactions. The study also demonstrates that fluorinating a compound significantly lowers the conditions needed to dissolve that compound in CO2, suggesting its application in supercritical CO2-related processes (Wright et al., 2006).

Organic Synthesis

Mahammed et al. (2001) described the highly selective chlorosulfonation of tris(pentafluorophenyl)corrole, leading to a very high yield of a specific isomer. This selectivity serves as a synthetic tool for the preparation of amphiphilic corroles and metal complexes of planar chirality, highlighting the compound's utility in organic synthesis and the development of novel chemical entities with potential applications in catalysis and material science (Mahammed et al., 2001).

Analytical Chemistry

The utility of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA) for the determination of carbonyl-containing compounds is reviewed by Cancilla and Que Hee (1992). PFBHA has been applied in diverse fields for the detection of various compounds in different matrices, demonstrating its versatility as a reagent in analytical chemistry (Cancilla & Que Hee, 1992).

Environmental Science

Assaf-Anid et al. (1992) explored the reductive dechlorination of polychlorinated biphenyl congener and hexachlorobenzene by vitamin B12, where 2,3,4,5,6-pentafluorophenyl derivatives play a role in understanding the degradation pathways of these persistent organic pollutants. This research contributes to the field of environmental remediation by providing insights into the mechanisms of pollutant degradation (Assaf-Anid et al., 1992).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Relevant Papers Several papers related to 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate were found . These papers could provide more detailed information about the synthesis, properties, and applications of this compound.

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2,4-dichlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl2F5O3S/c13-4-1-2-6(5(14)3-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIBQQRVYAVHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl2F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601201899 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate | |

CAS RN |

885949-57-5 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)